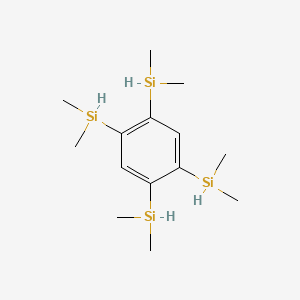

1,2,4,5-Tetrakis(dimethylsilyl)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 1,2,4,5-Tétrakis(diméthylsilyl)benzène est un composé organosilicié caractérisé par la présence de quatre groupes diméthylsilyle liés à un cycle benzénique. Ce composé est remarquable pour sa structure unique, qui confère des propriétés chimiques et une réactivité distinctes. Il est utilisé dans diverses applications scientifiques et industrielles, en particulier dans la synthèse de matériaux et de polymères avancés.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le 1,2,4,5-Tétrakis(diméthylsilyl)benzène peut être synthétisé par une réaction de silylation double déshydrogénante catalysée par un complexe de platine. Cela implique la réaction du 1,2,4,5-tétrakis(diméthylsilyl)benzène avec des diynes cycliques en présence d'un catalyseur de platine. Les conditions réactionnelles incluent généralement l'utilisation d'un complexe de platine tel que le (éthylène)bis(triphénylphosphine)platine, qui facilite le processus de silylation déshydrogénante .

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques pour le 1,2,4,5-tétrakis(diméthylsilyl)benzène ne soient pas largement documentées, la synthèse suit généralement les principes de la chimie organosiliciée. La production industrielle impliquerait probablement une mise à l'échelle des méthodes de synthèse en laboratoire, l'optimisation des conditions réactionnelles et la garantie de la pureté et du rendement du produit final.

Analyse Des Réactions Chimiques

Types de réactions

Le 1,2,4,5-Tétrakis(diméthylsilyl)benzène subit diverses réactions chimiques, notamment :

Silylation déshydrogénante : Cette réaction implique l'élimination d'atomes d'hydrogène et la formation de liaisons silicium-carbone.

Réactifs et conditions communs

Catalyseurs complexes de platine : Utilisés dans les réactions de silylation déshydrogénante.

Diynes cycliques : Réactifs dans la formation de polymères en échelle.

Solvants : Les solvants courants comprennent le tétrahydrofurane et d'autres solvants organiques adaptés aux réactions organosiliciées.

Principaux produits

Polymères en échelle : Formés par des réactions de silylation double déshydrogénante, ces polymères présentent une stabilité thermique et une conductivité élevées.

4. Applications de la recherche scientifique

Le 1,2,4,5-Tétrakis(diméthylsilyl)benzène présente plusieurs applications de recherche scientifique, notamment :

Science des matériaux : Utilisé dans la synthèse de matériaux avancés tels que les polymères en échelle, qui ont des applications dans l'électronique et la photonique en raison de leur stabilité thermique et de leur conductivité.

Chimie des polymères : Le composé est un intermédiaire clé dans la production de polymères à base de silicium présentant des propriétés uniques.

Catalyse : Employé dans des procédés catalytiques impliquant des composés organosiliciés.

5. Mécanisme d'action

Le mécanisme d'action du 1,2,4,5-tétrakis(diméthylsilyl)benzène implique principalement sa capacité à subir des réactions de silylation déshydrogénante. Le catalyseur complexe de platine facilite l'élimination des atomes d'hydrogène et la formation de liaisons silicium-carbone, conduisant à la formation de polymères en échelle. Ces polymères présentent une stabilité thermique et une conductivité élevées en raison de la disposition unique des atomes de silicium et de carbone .

Applications De Recherche Scientifique

1,2,4,5-Tetrakis(dimethylsilyl)benzene has several scientific research applications, including:

Material Science: Used in the synthesis of advanced materials such as ladder polymers, which have applications in electronics and photonics due to their thermal stability and conductivity.

Polymer Chemistry: The compound is a key intermediate in the production of silicon-based polymers with unique properties.

Catalysis: Employed in catalytic processes involving organosilicon compounds.

Mécanisme D'action

The mechanism of action for 1,2,4,5-tetrakis(dimethylsilyl)benzene primarily involves its ability to undergo dehydrogenative silylation reactions. The platinum complex catalyst facilitates the removal of hydrogen atoms and the formation of silicon-carbon bonds, leading to the formation of ladder polymers. These polymers exhibit high thermal stability and conductivity due to the unique arrangement of silicon and carbon atoms .

Comparaison Avec Des Composés Similaires

Composés similaires

1,2,4,5-Tétrakis(4-formylphényl)benzène : Un autre composé organosilicié présentant des caractéristiques structurelles similaires mais des groupes fonctionnels différents.

1,2,4,5-Tétrakis(4-carboxyphényl)benzène : Contient des groupes carboxyles au lieu de groupes diméthylsilyle, conduisant à des propriétés chimiques et des applications différentes.

Unicité

Le 1,2,4,5-Tétrakis(diméthylsilyl)benzène est unique en raison de sa disposition spécifique des groupes diméthylsilyle, qui confère une réactivité et des propriétés distinctes. Sa capacité à former des polymères en échelle présentant une stabilité thermique et une conductivité élevées le distingue des autres composés similaires.

Propriétés

Formule moléculaire |

C14H30Si4 |

|---|---|

Poids moléculaire |

310.73 g/mol |

Nom IUPAC |

dimethyl-[2,4,5-tris(dimethylsilyl)phenyl]silane |

InChI |

InChI=1S/C14H30Si4/c1-15(2)11-9-13(17(5)6)14(18(7)8)10-12(11)16(3)4/h9-10,15-18H,1-8H3 |

Clé InChI |

IELJCLAGTSXSPF-UHFFFAOYSA-N |

SMILES canonique |

C[SiH](C)C1=CC(=C(C=C1[SiH](C)C)[SiH](C)C)[SiH](C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(E)-(4-chlorophenyl)methylidene]-2-phenoxyacetohydrazide](/img/structure/B11947513.png)

![(5S)-5-({[Tri(propan-2-yl)silyl]oxy}methyl)oxolan-2-one](/img/structure/B11947522.png)

![{[(1E)-1-Propenylsulfonyl]methyl}benzene](/img/structure/B11947537.png)

![Triphenyl[(phenylsulfanyl)methyl]phosphonium chloride](/img/structure/B11947590.png)